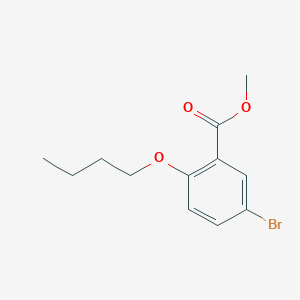

Methyl 5-bromo-2-butoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the CAS Number: 24123-30-6 and a molecular weight of 287.15 . It has a linear formula of C12H15BrO3 .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-bromo-2-chlorobenzoic acid”, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-butoxybenzoate” is represented by the InChI code: 1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9 (13)8-10 (11)12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-butoxybenzoate” has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 340.3±22.0 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the molecular formula C12H15BrO3 . It is used in the synthesis of various other chemical compounds .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

α-Glucosidase Inhibitors

“Methyl 5-bromo-2-butoxybenzoate” can be used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives , which have been evaluated as potential inhibitors of the α-glucosidase enzyme . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibitors of this enzyme are used in the treatment of type-2 diabetes .

Molecular Docking Studies

Molecular docking studies have been performed on “Methyl 5-bromo-2-butoxybenzoate” and its derivatives to understand their interaction with the active site of the α-glucosidase enzyme . This helps in the design of more effective α-glucosidase inhibitors .

Biological Activity Studies

The biological activity of “Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be studied. For example, some of the synthesized 5-bromo-2-aryl benzimidazole derivatives showed excellent α-glucosidase inhibitory activity, with IC50 values ranging from 8.34 to 103.2 μM .

Drug Discovery

“Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be used in drug discovery processes. The benzimidazole class, to which this compound belongs, is known to have a wide range of biological activities and is present in many drugs .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Personal protective equipment, including face protection, should be worn when handling this compound . It is advised to avoid ingestion and inhalation, and to avoid dust formation .

Direcciones Futuras

While specific future directions for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future applications in the development of new antidiabetic drugs .

Mecanismo De Acción

Target of Action

Methyl 5-bromo-2-butoxybenzoate is a complex organic compoundBrominated compounds like this one are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

Brominated benzoates are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the benzoate acts as a leaving group, allowing the formation of a new carbon-carbon bond .

Propiedades

IUPAC Name |

methyl 5-bromo-2-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYCCJRJZYQXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-butoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)